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An in-depth analysis of the novel c-Met agonist Terevalefim against current standard-of-care in

preclinical and clinical models of acute kidney and lung injury.

This guide provides a comprehensive comparison of Terevalefim (formerly ANG-3777), a small

molecule hepatocyte growth factor (HGF) mimetic, with the standard-of-care for acute kidney

injury (AKI), delayed graft function (DGF) following kidney transplantation, and acute lung injury

(ALI). The content is tailored for researchers, scientists, and drug development professionals,

offering a detailed look at the available experimental data, methodologies, and underlying

biological pathways.

Executive Summary
Terevalefim is a promising therapeutic agent that activates the c-Met receptor, a key

component in cellular repair and regenerative processes. In preclinical studies, Terevalefim
has demonstrated significant protective and regenerative effects in models of organ injury.

Clinical trials have explored its efficacy in various forms of AKI and ALI. For the conditions

targeted by Terevalefim, the current standard-of-care is largely supportive, lacking specific

pharmacological interventions that promote organ recovery. This guide presents a head-to-

head comparison of the available data for Terevalefim against the outcomes of standard

supportive care. While a Phase 2 trial in patients at high risk for DGF showed encouraging

signals, a subsequent Phase 3 trial did not meet its primary endpoint. Similarly, a Phase 2 trial

in cardiac surgery-associated AKI did not demonstrate efficacy for its primary endpoint.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8198262?utm_src=pdf-interest
https://www.benchchem.com/product/b8198262?utm_src=pdf-body
https://www.benchchem.com/product/b8198262?utm_src=pdf-body
https://www.benchchem.com/product/b8198262?utm_src=pdf-body
https://www.benchchem.com/product/b8198262?utm_src=pdf-body
https://www.benchchem.com/product/b8198262?utm_src=pdf-body
https://www.benchchem.com/product/b8198262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: The c-Met Signaling Pathway
Terevalefim functions as a mimetic of Hepatocyte Growth Factor (HGF), the endogenous

ligand for the c-Met receptor tyrosine kinase. Activation of c-Met initiates a cascade of

intracellular signaling pathways, including the RAS-MAPK, PI3K-Akt, and STAT pathways,

which are crucial for cell growth, motility, and survival. In the context of organ injury, this

signaling promotes tissue repair and regeneration.
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Caption: c-Met signaling pathway activated by HGF or Terevalefim.

Preclinical Data: Terevalefim in Animal Models of
Organ Injury
Preclinical studies have been instrumental in establishing the therapeutic potential of

Terevalefim in various models of organ injury.

Acute Kidney Injury (Ischemia-Reperfusion Model)
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In rodent and canine models of renal ischemia-reperfusion injury, a common cause of AKI,

Terevalefim demonstrated significant protective effects.

Parameter
Terevalefim (0.2
mg/kg)

Vehicle (Control) Reference

Rat Model [1]

Survival at Day 4 67% (10 of 15) 34% (24 of 70) [1]

Urine Output

Significantly increased

at 48, 72, and 96

hours (p<0.001)

Baseline [1]

Dog Model [1]

Blood Urea Nitrogen

(BUN)

Significantly reduced

(p<0.0001)
Elevated [1]

Serum Creatinine (Cr)
Significantly reduced

(p<0.0001)
Elevated

Acute Lung Injury
While specific quantitative data from peer-reviewed publications on Terevalefim in animal

models of acute lung injury are not readily available in the public domain, company

communications have indicated that Terevalefim has shown compelling activity in preclinical

models, including radiation-induced lung injury, chlorine-induced ALI, and bleomycin-induced

pulmonary edema. These findings provided the rationale for clinical investigation in ALI.

Clinical Data: Terevalefim in Human Trials
Terevalefim has been evaluated in several clinical trials for kidney-related conditions.

Delayed Graft Function in Kidney Transplant Recipients
A Phase 2 trial investigated Terevalefim in patients at high risk for DGF after deceased donor

kidney transplantation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8198262?utm_src=pdf-body
https://atcmeetingabstracts.com/abstract/ang-3777-treatment-attenuates-ischemia-reperfusion-induced-renal-injury-in-rat-and-dog-models/
https://atcmeetingabstracts.com/abstract/ang-3777-treatment-attenuates-ischemia-reperfusion-induced-renal-injury-in-rat-and-dog-models/
https://atcmeetingabstracts.com/abstract/ang-3777-treatment-attenuates-ischemia-reperfusion-induced-renal-injury-in-rat-and-dog-models/
https://atcmeetingabstracts.com/abstract/ang-3777-treatment-attenuates-ischemia-reperfusion-induced-renal-injury-in-rat-and-dog-models/
https://atcmeetingabstracts.com/abstract/ang-3777-treatment-attenuates-ischemia-reperfusion-induced-renal-injury-in-rat-and-dog-models/
https://www.benchchem.com/product/b8198262?utm_src=pdf-body
https://www.benchchem.com/product/b8198262?utm_src=pdf-body
https://www.benchchem.com/product/b8198262?utm_src=pdf-body
https://www.benchchem.com/product/b8198262?utm_src=pdf-body
https://www.benchchem.com/product/b8198262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Terevalefim (2
mg/kg) (n=19)

Placebo (n=9) P-value Reference

Patients

achieving ≥1200

mL urine output

in 24h by Day 28

83.3% 50% 0.09

Median days to

achieve ≥1200

mL urine output

5 days 14 days -

Graft Failure Significantly less - -

Mean eGFR at

12 months
Higher Lower -

Requirement for

Dialysis

Fewer sessions,

shorter duration

More sessions,

longer duration
-

A subsequent Phase 3 trial in a similar patient population did not meet its primary endpoint of a

significant difference in estimated glomerular filtration rate (eGFR) at 12 months.

Parameter
Terevalefim
(n=~126)

Placebo
(n=~127)

P-value Reference

eGFR at 12

months

(mL/min/1.73m²)

53.3 50.4 Not significant

Incidence of

DGF
68.5% 69.4% Not significant

Graft Failure 3.2% 8.1% -

Acute Rejection 8.1% 6.5% Not significant

Cardiac Surgery-Associated Acute Kidney Injury (CSA-
AKI)
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A Phase 2 trial (GUARD) evaluated Terevalefim in patients at risk for AKI after cardiac surgery.

The trial did not meet its primary endpoint.

Parameter
Terevalefim
(n=129)

Placebo
(n=130)

P-value Reference

Primary Endpoint

Mean % increase

in serum

creatinine (AUC

Days 2-6)

No significant

difference

No significant

difference
Not significant

Secondary

Endpoint

Major Adverse

Kidney Events at

Day 90

(MAKE90)

14.7% 21.5% 0.16

>25% decrease

in eGFR at Day

90

5.6% 16.2% 0.012

Experimental Protocols
Preclinical Ischemia-Reperfusion AKI Model (Rat)
A standardized rat model of ischemia-reperfusion injury was utilized to assess the efficacy of

Terevalefim.

Animal Preparation Induction of Anesthesia Midline Laparotomy Renal Pedicle Clamping (Ischemia) Terevalefim or Vehicle Administration Clamp Removal (Reperfusion) Surgical Closure Post-operative Monitoring Data Collection (Blood/Urine Samples)
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Caption: Experimental workflow for the rat ischemia-reperfusion AKI model.
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Animal Model: Male Sprague-Dawley rats.

Ischemia Induction: Bilateral renal pedicle clamping for 45 minutes.

Treatment: Intravenous administration of Terevalefim or vehicle either prior to ischemia or at

the time of reperfusion.

Reperfusion: Removal of clamps and closure of the incision.

Endpoints: Serum creatinine, blood urea nitrogen (BUN), urine output, and survival rates

were monitored for up to 96 hours post-reperfusion.

Clinical Trial Protocol for Delayed Graft Function (Phase
2)
The Phase 2 clinical trial was a randomized, double-blind, placebo-controlled study in adult

recipients of a deceased donor kidney transplant at high risk for DGF.
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Patient Screening & Enrollment

Randomization (2:1)

Terevalefim (2 mg/kg) Placebo

Three once-daily IV infusions

Follow-up (28 days for primary endpoint)

Long-term Follow-up (12 months)

Data Analysis
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Caption: High-level workflow of the Phase 2 DGF clinical trial.

Patient Population: Adult recipients of a first deceased donor kidney transplant at high risk

for DGF.

Randomization: Patients were randomized in a 2:1 ratio to receive either Terevalefim (2

mg/kg) or placebo.
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Dosing: Three once-daily intravenous infusions, with the first dose administered within 36

hours of transplantation.

Primary Endpoint: Time to produce ≥1200 mL of urine over a 24-hour period within 28 days

post-transplantation.

Secondary Endpoints: Daily urine output, serum creatinine, eGFR, need for dialysis, and

incidence of graft failure.

Conclusion
Terevalefim has demonstrated a clear biological effect in preclinical models of organ injury by

activating the c-Met pathway, leading to improved organ function and survival. In the clinical

setting, while an initial Phase 2 study in DGF showed promising signals of efficacy, these were

not confirmed in a larger Phase 3 trial. Similarly, a Phase 2 study in CSA-AKI did not meet its

primary endpoint, although some secondary endpoints suggested potential biological activity.

The discrepancy between the robust preclinical data and the clinical trial outcomes highlights

the challenges of translating findings from animal models to complex human diseases. For

conditions like AKI and DGF, where the standard-of-care is supportive, the development of

targeted therapies that promote organ repair remains a critical unmet need. Further

investigation into patient selection, timing of administration, and potentially combination

therapies may be necessary to unlock the full therapeutic potential of c-Met agonists like

Terevalefim.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8198262#benchmarking-terevalefim-against-
standard-of-care-in-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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